5-(羟甲基)-4-苯基吡咯烷-2-酮

描述

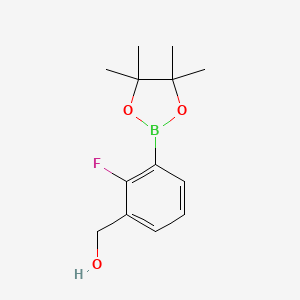

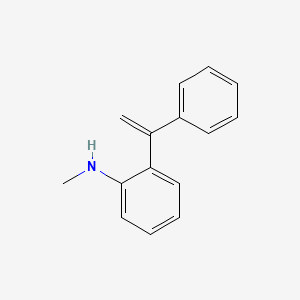

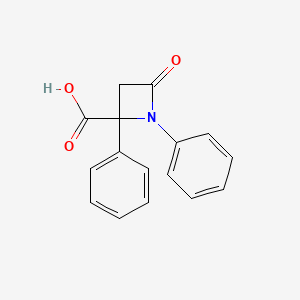

5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one is an organic compound . It is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is widely used as an indicator of quality in food products .

Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one involves several steps. It is formed by the dehydration of reducing sugars . It can also be obtained through the reductive amination of 5-hydroxymethylfurfural (HMF) with a variety of primary amines using a non-noble metal catalyst based on monodisperse Co nanoparticles covered by a thin carbon layer .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure .Chemical Reactions Analysis

The chemical reactions of 5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one involve various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .Physical and Chemical Properties Analysis

5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .科学研究应用

环转化动力学与机理

Hanusek 等人 (2004) 的研究探索了取代的 S-(1-苯基吡咯烷-2-酮-3-基)异硫脲盐中环转化的动力学和机理。他们的发现有助于理解 5-(羟甲基)-4-苯基吡咯烷-2-酮在不同 pH 条件下和不同取代基下的反应行为,为其在有机化学和药物合成中的潜在应用提供了见解 (Hanusek 等,2004)。

不对称合成

Curtis、Fawcett 和 Handa (2005) 进行了一项关于从反式-4-羟基-L-脯氨酸开始的 3-氨基-2-羟甲基-4-羟基吡咯烷的不对称合成的研究。这项研究对于合成对映体纯化合物具有重要意义,这些化合物在药物中至关重要,展示了 5-(羟甲基)-4-苯基吡咯烷-2-酮在该领域中的潜在应用 (Curtis、Fawcett 和 Handa,2005)。

微波辅助合成和生物活性

张金超 (2009) 展示了 2-(羟甲基)-3-芳基-1,3-噻唑烷-4-酮的微波辅助合成。这项研究突出了微波辅助方法在合成 5-(羟甲基)-4-苯基吡咯烷-2-酮衍生物方面的效率,这可能对开发药物和其他化学化合物产生影响 (张金超,2009)。

作用机制

安全和危害

未来方向

The future directions for 5-(Hydroxymethyl)-4-phenylpyrrolidin-2-one include its use as a versatile platform molecule in the production of biomass-derived intermediates . It can play a key role in the production of biomass-derived intermediates, such as 2,5-furandicarboxylic acid, 2,5-dimethylfuran, adipic acid, and levulinic acid .

属性

IUPAC Name |

5-(hydroxymethyl)-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-7-10-9(6-11(14)12-10)8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETYSTNWMXTKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(NC1=O)CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dibromoimidazo[1,2-a]pyridine](/img/structure/B3232043.png)

![[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B3232051.png)